Cas no 946271-24-5 (N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide)

N-{2-(Carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide is a synthetic organic compound featuring a thiazole core substituted with a phenyl group and a carbamoylmethylsulfanyl moiety, further functionalized with a 2-methylbenzamide group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The presence of both thiazole and benzamide functionalities may confer favorable binding properties for targeting specific enzymes or receptors. Its modular design allows for further derivatization, enabling structure-activity relationship studies. The compound’s stability and synthetic accessibility make it a candidate for exploratory research in drug discovery or biochemical tool development. Analytical characterization (e.g., NMR, HPLC) confirms high purity, ensuring reproducibility in experimental applications.
N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide structure
946271-24-5 structure
Product Name:N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide
CAS No:946271-24-5
MF:C19H17N3O2S2
MW:383.487181425095
CID:5759663
PubChem ID:25282941
Update Time:2025-05-23

N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024492705
    • N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-methylbenzamide
    • 946271-24-5
    • N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide
    • F5034-0291
    • N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-methylbenzamide
    • N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide
    • Inchi: 1S/C19H17N3O2S2/c1-12-7-5-6-10-14(12)17(24)22-18-16(13-8-3-2-4-9-13)21-19(26-18)25-11-15(20)23/h2-10H,11H2,1H3,(H2,20,23)(H,22,24)
    • InChI Key: GUZRYGCZMBHOSJ-UHFFFAOYSA-N
    • SMILES: S1C(=NC(C2C=CC=CC=2)=C1NC(C1C=CC=CC=1C)=O)SCC(N)=O

Computed Properties

  • Exact Mass: 383.07621914g/mol
  • Monoisotopic Mass: 383.07621914g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 499
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 139Ų

N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide Pricemore >>

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Additional information on N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide

Introduction to N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide (CAS No. 946271-24-5)

N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide (CAS No. 946271-24-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound make it a promising candidate for further research and development in drug discovery.

The chemical structure of N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide is characterized by a thiazole ring fused with a benzamide moiety and a sulfanyl group. The presence of these functional groups imparts specific pharmacological properties that are of interest to researchers. The thiazole ring is known for its ability to form hydrogen bonds and π-stacking interactions, which can enhance the compound's binding affinity to biological targets. The benzamide moiety, on the other hand, contributes to the compound's lipophilicity and metabolic stability.

Recent studies have highlighted the potential of N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

In addition to its anti-inflammatory properties, N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide has shown promise as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer activity is attributed to its ability to induce apoptosis through the activation of caspase cascades and the disruption of mitochondrial membrane potential.

The pharmacokinetic profile of N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide has also been investigated in preclinical studies. These studies have shown that the compound has good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Furthermore, it exhibits low toxicity in animal models, making it a suitable candidate for further clinical evaluation.

In terms of synthetic chemistry, the preparation of N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide involves a multi-step process that includes the formation of the thiazole ring and subsequent functionalization steps. One common synthetic route involves the reaction of 2-aminothiophenol with an appropriate acrylate derivative followed by cyclization and amide formation. This synthetic strategy allows for the introduction of various substituents on the thiazole ring and benzamide moiety, enabling structure–activity relationship (SAR) studies to optimize the compound's biological properties.

The potential applications of N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide extend beyond its direct therapeutic effects. For example, it can serve as a lead compound for the development of novel drug candidates with improved efficacy and safety profiles. Additionally, its unique chemical structure makes it an attractive scaffold for conjugation with other bioactive molecules or nanoparticles to enhance its delivery and targeting capabilities.

In conclusion, N-{2-(carbamoylmethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl}-2-methylbenzamide (CAS No. 946271-24-5) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its anti-inflammatory and anticancer properties, coupled with favorable pharmacokinetic characteristics, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and biological activities, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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